molecular formula C19H16N4O2S2 B2712044 2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1396877-68-1

2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2712044
CAS No.: 1396877-68-1
M. Wt: 396.48
InChI Key: NLYOAAOVSNUMRG-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is an organic compound known for its significant biochemical properties Its complex structure combines multiple functional groups, which contribute to its versatile chemical and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide generally involves multiple steps, typically starting with the preparation of benzo[d]thiazole derivatives. Key steps include:

  • Synthesis of benzo[d]thiazol-2-ylthio from benzo[d]thiazole.

  • Alkylation to introduce the acetamide group.

  • Coupling with 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethanol under acidic or basic conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and solvents, to maximize yield and purity. Catalysts or specialized reagents may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, which can be utilized to modify its structure and enhance its properties.

  • Reduction: Reductive conditions might be employed to alter the functional groups within the molecule, potentially impacting its bioactivity.

  • Substitution: The acetamide group allows for various substitution reactions, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing agents: like potassium permanganate or chromium trioxide.

  • Reducing agents: such as lithium aluminum hydride.

  • Substitution reactions: often utilize reagents like alkyl halides or acyl chlorides in the presence of bases like triethylamine.

Major Products: The products from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

The compound's unique structure allows it to interact with biological systems in ways that can be beneficial for several research applications:

  • Medicinal Chemistry:

  • Biological Research: Used as a probe or a chemical tool to study biological pathways.

  • Material Science: Investigated for its potential use in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action: of 2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide often involves:

  • Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound's functional groups.

  • Pathways: Specific biochemical pathways influenced by the compound’s interaction with its targets, leading to biological effects such as inhibition or activation of enzyme activity.

Comparison with Similar Compounds

Unique Aspects

  • The combination of benzo[d]thiazole and dihydrophthalazinone moieties in a single molecule is unique and contributes to its distinctive biological activities.

  • Similar compounds might include:

    • 2-(benzo[d]thiazol-2-ylthio)acetamide derivatives

    • 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl compounds

Comparison

  • 2-(benzo[d]thiazol-2-ylthio)acetamide derivatives: lack the complex biological interactions provided by the dihydrophthalazinone group.

  • 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl compounds: may not possess the same reactivity profile due to the absence of the benzo[d]thiazole moiety.

This compound’s unique combination of structural features sets it apart from others in its class, making it a focal point for ongoing research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-23-18(25)13-7-3-2-6-12(13)15(22-23)10-20-17(24)11-26-19-21-14-8-4-5-9-16(14)27-19/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYOAAOVSNUMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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